Zorbamycin

描述

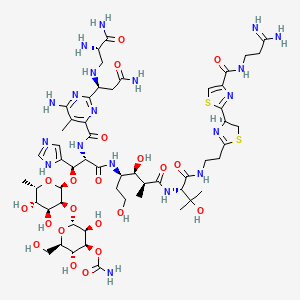

Zorbamycin is a glycopeptide antibiotic derived from the bacterium Streptomyces flavoviridis. It belongs to the bleomycin family of antitumor antibiotics, which also includes bleomycin, phleomycin, and tallysomycin . This compound is known for its potent antitumor properties and has been studied extensively for its potential in cancer treatment.

准备方法

合成路线和反应条件: 佐巴霉素的生物合成涉及一个复杂的途径,包括非核糖体肽合成酶和聚酮合成酶 。 负责其产生的基因簇已被克隆和表征,揭示了多个开放阅读框 (ORF) 的参与,这些 ORF 编码其生物合成所需的酶 。

工业生产方法: 佐巴霉素的工业生产通常涉及在受控环境中发酵黄绿链霉菌。 发酵过程经过优化,以最大限度地提高佐巴霉素的产量,然后使用各种色谱技术纯化该化合物 。

化学反应分析

反应类型: 佐巴霉素会经历几种类型的化学反应,包括氧化、还原和取代。这些反应对其生物活性及其稳定性至关重要。

常用试剂和条件: 佐巴霉素的化学反应中常用的试剂包括分子氧、金属离子以及各种有机溶剂。 这些反应的条件经过仔细控制,以确保达到预期的结果 。

形成的主要产物: 佐巴霉素的化学反应形成的主要产物包括各种保留其抗肿瘤特性的衍生物。 这些衍生物通常被研究以了解其潜在的治疗应用 。

科学研究应用

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of Zorbamycin has revealed significant insights into its efficacy as an anticancer agent. This compound shares structural similarities with other members of the bleomycin family, such as bleomycin and phleomycin, but exhibits distinct DNA sequence specificity. Studies have shown that this compound cleaves DNA at specific sequences (TGTA and TGTG), which differ from those targeted by other bleomycin analogs . This specificity may enhance its therapeutic potential by allowing targeted action against certain cancer types.

Development of Novel Analogues

The biosynthetic pathways of this compound have been manipulated to produce novel analogs with improved properties. For instance, researchers have engineered strains of Streptomyces flavoviridis to produce new bleomycin analogs alongside this compound. These engineered strains facilitate the exploration of various structural modifications that can enhance anticancer activity and reduce side effects associated with traditional chemotherapy .

Table 1: Comparison of this compound and Other Bleomycin Family Members

| Antibiotic | Primary Action | DNA Cleavage Specificity | Clinical Applications |

|---|---|---|---|

| This compound | Induces DNA/RNA degradation | TGTA, TGTG | Potential for various cancers |

| Bleomycin | Sequence-specific oxidative cleavage | TGTA | Lymphomas, testicular cancer |

| Phleomycin | Similar to bleomycin | TGTA | Various malignancies |

Case Studies and Clinical Applications

This compound has been primarily studied in preclinical settings. Its effectiveness in degrading nucleic acids positions it as a candidate for further investigation in clinical trials aimed at treating specific types of tumors. Research has indicated that combining this compound with other chemotherapeutic agents may enhance overall efficacy while potentially mitigating resistance mechanisms observed with conventional therapies .

Notable Findings

- Resistance Mechanisms : Studies have identified resistance mechanisms in bacterial strains that produce this compound, which may inform strategies to overcome resistance in cancer cells .

- Biosynthetic Engineering : The ability to engineer biosynthetic pathways for producing this compound analogs presents opportunities for developing more effective treatments with fewer side effects .

作用机制

佐巴霉素通过与 DNA 结合并诱导氧化裂解来发挥作用。 这个过程涉及与金属离子的形成复合物,这促进了活性氧的产生,从而裂解 DNA 链 。 佐巴霉素的分子靶点包括各种 DNA 序列,其途径涉及激活细胞对 DNA 损伤的反应 。

相似化合物的比较

类似化合物:

- 放线菌素

- 弗列霉素

- 塔利索霉素

比较: 佐巴霉素在放线菌素家族的抗生素中是独特的,因为它具有独特的结构和与 DNA 的特定相互作用。 虽然放线菌素、弗列霉素和塔利索霉素也表现出抗肿瘤特性,但佐巴霉素已被证明具有不同的结合亲和力和作用机制 。 这种独特性使佐巴霉素成为研究糖肽类抗生素的结构-活性关系和开发新治疗剂的宝贵化合物 。

属性

IUPAC Name |

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(3R,4S,5S)-6-[[(2S)-1-[2-[(4R)-4-[4-[(3-amino-3-iminopropyl)carbamoyl]-1,3-thiazol-2-yl]-4,5-dihydro-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-3-methyl-1-oxobutan-2-yl]amino]-1,4-dihydroxy-5-methyl-6-oxohexan-3-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H85N19O21S2/c1-19-32(71-45(74-43(19)60)24(12-30(59)77)66-13-22(56)44(61)83)48(86)72-33(39(25-14-63-18-67-25)93-53-41(37(81)35(79)21(3)91-53)94-52-38(82)40(95-54(62)89)36(80)28(15-76)92-52)49(87)69-23(8-11-75)34(78)20(2)46(84)73-42(55(4,5)90)50(88)65-10-7-31-68-27(17-96-31)51-70-26(16-97-51)47(85)64-9-6-29(57)58/h14,16,18,20-24,27-28,33-42,52-53,66,75-76,78-82,90H,6-13,15,17,56H2,1-5H3,(H3,57,58)(H2,59,77)(H2,61,83)(H2,62,89)(H,63,67)(H,64,85)(H,65,88)(H,69,87)(H,72,86)(H,73,84)(H2,60,71,74)/t20-,21-,22-,23+,24-,27+,28+,33-,34-,35+,36+,37-,38-,39-,40-,41-,42+,52+,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKRUPHWCPAJIL-CPLCKGKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(C2=CN=CN2)C(C(=O)NC(CCO)C(C(C)C(=O)NC(C(=O)NCCC3=NC(CS3)C4=NC(=CS4)C(=O)NCCC(=N)N)C(C)(C)O)O)NC(=O)C5=C(C(=NC(=N5)C(CC(=O)N)NCC(C(=O)N)N)N)C)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H](C2=CN=CN2)[C@@H](C(=O)N[C@H](CCO)[C@H]([C@H](C)C(=O)N[C@H](C(=O)NCCC3=N[C@H](CS3)C4=NC(=CS4)C(=O)NCCC(=N)N)C(C)(C)O)O)NC(=O)C5=C(C(=NC(=N5)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)N)C)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)OC(=O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H85N19O21S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149300 | |

| Record name | Zorbamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11056-20-5 | |

| Record name | Zorbamycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11056-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zorbamycin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011056205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zorbamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zorbamycin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQZ99Q218Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。